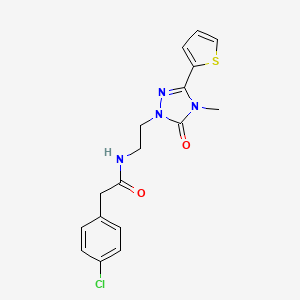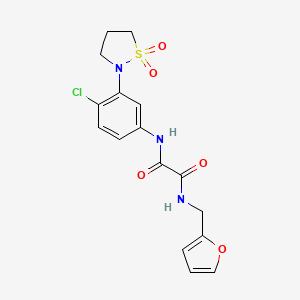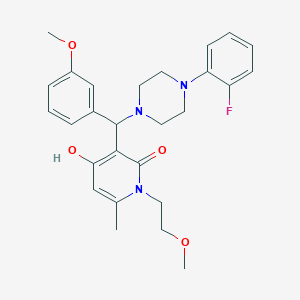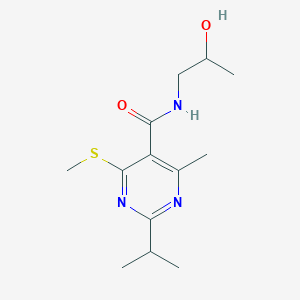
3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine, also known as 3,5-dipyrazinyl-1,2,4-triazole (DPT) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a pyrazinyl and a 1,2,4-triazole ring. It has been used in the synthesis of various organic compounds, as a catalyst for a variety of reactions, and in the production of pharmaceuticals. DPT has also been used as a ligand in coordination complexes, in the study of enzyme inhibition, and in the investigation of protein-protein interactions.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Metal Complexes
The compound’s unique structure, featuring both pyrazine and triazole moieties, makes it an excellent ligand for coordination chemistry. Researchers have synthesized metal complexes by coordinating this compound with transition metals (such as nickel, copper, or cobalt). These complexes exhibit diverse properties, including catalytic activity, luminescence, and magnetic behavior. The study of these complexes contributes to our understanding of ligand-metal interactions and their potential applications in materials science and catalysis .
Biological Activity and Medicinal Chemistry
The pyrazine-triazole scaffold has attracted interest in medicinal chemistry due to its potential biological activity. Researchers have explored derivatives of this compound as potential drug candidates. Some studies suggest that these derivatives exhibit antimicrobial, antitumor, and anti-inflammatory properties. Investigating their interactions with biological targets (such as enzymes or receptors) provides valuable insights for drug design and development .
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of non-covalent interactions between molecules. The compound’s ability to form hydrogen bonds and π-π stacking interactions makes it suitable for constructing host-guest systems. Researchers have designed molecular receptors based on this scaffold to selectively bind specific guest molecules. Applications include drug delivery, molecular recognition, and sensor development .
Materials Science and Crystal Engineering
The crystal structure of the compound itself (e.g., tetraaqua-bis(3,5-di(pyridin-4-yl)-1,2,4-triazol-1-ido-κ1N)nickel(II) dihydrate) provides insights into crystal engineering. By modifying the substituents or crystallization conditions, researchers can tailor the crystal packing and properties. Potential applications include optoelectronic materials, photoluminescent devices, and crystal growth studies .
Photophysical Properties and Luminescence
The compound’s aromatic character contributes to its photophysical properties. Researchers have investigated its luminescent behavior, including fluorescence and phosphorescence. Understanding the excited-state processes and emission spectra is crucial for applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents .
Computational Chemistry and Density Functional Theory (DFT)
Theoretical studies using DFT calculations provide insights into the electronic structure, stability, and reactivity of the compound. Researchers explore its energetics, charge distribution, and vibrational modes. Such computational investigations guide experimental design and help predict properties for various applications .
Propiedades
IUPAC Name |
3,5-di(pyrazin-2-yl)-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N8/c11-18-9(7-5-12-1-3-14-7)16-17-10(18)8-6-13-2-4-15-8/h1-6H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLYZUZCKLCCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN=C(N2N)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3014372.png)




![4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B3014383.png)